molecular formula C23H24N4O3S B11004792 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11004792
M. Wt: 436.5 g/mol
InChI Key: MMEITLFKVFPXBQ-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 3,4-dimethoxybenzaldehyde in the presence of a suitable solvent like DMSO. This reaction is followed by the cyclization of the intermediate product with 4-methyl-1,3-thiazole-5-carboxylic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thiazole ring may participate in electron transfer processes, while the dimethoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of benzimidazole, thiazole, and dimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-14-21(31-23(25-14)15-10-11-18(29-2)19(13-15)30-3)22(28)24-12-6-9-20-26-16-7-4-5-8-17(16)27-20/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,24,28)(H,26,27)

InChI Key

MMEITLFKVFPXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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